3-bromo-6-chloro-2-fluorobenzene-1-sulfonyl chloride
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Overview
Description
3-Bromo-6-chloro-2-fluorobenzene-1-sulfonyl chloride is an organic compound with the molecular formula C6H2BrCl2FO2S It is a derivative of benzene, substituted with bromine, chlorine, and fluorine atoms, along with a sulfonyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-6-chloro-2-fluorobenzene-1-sulfonyl chloride typically involves electrophilic aromatic substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale sulfonation processes, utilizing advanced reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction temperatures are crucial for efficient production.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by various nucleophiles.
Oxidation and Reduction: While less common, the compound can participate in oxidation and reduction reactions under specific conditions.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines or alcohols can be used under basic conditions.
Suzuki-Miyaura Coupling: Palladium catalysts and boron reagents are typically employed.
Major Products:
Substitution Products: Depending on the nucleophile, products can include sulfonamides or sulfonate esters.
Coupling Products: Biaryl compounds are commonly formed in coupling reactions.
Scientific Research Applications
3-Bromo-6-chloro-2-fluorobenzene-1-sulfonyl chloride is utilized in various scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology and Medicine: The compound is used in the synthesis of pharmaceuticals and biologically active molecules.
Industry: It finds applications in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-bromo-6-chloro-2-fluorobenzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, facilitating various substitution reactions. The molecular targets and pathways depend on the specific nucleophile and reaction conditions employed .
Comparison with Similar Compounds
3-Bromo-6-chloro-2-fluorobenzaldehyde: Similar in structure but contains an aldehyde group instead of a sulfonyl chloride group.
1-Bromo-3-chloro-2-fluorobenzene: Lacks the sulfonyl chloride group, making it less reactive in certain substitution reactions.
Uniqueness: 3-Bromo-6-chloro-2-fluorobenzene-1-sulfonyl chloride is unique due to the presence of the sulfonyl chloride group, which imparts high reactivity and versatility in chemical synthesis. This makes it a valuable intermediate in the preparation of various complex molecules.
Properties
CAS No. |
2384931-78-4 |
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Molecular Formula |
C6H2BrCl2FO2S |
Molecular Weight |
308 |
Purity |
95 |
Origin of Product |
United States |
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